5-Amino-4-fluoro-3-hydroxy (1H)indazole
Description
Significance of Indazole Heterocycles in Chemical Biology and Medicinal Chemistry Research
Indazole and its derivatives are of paramount importance in the fields of chemical biology and medicinal chemistry due to their wide spectrum of biological activities. The rigid, planar structure of the indazole nucleus serves as an excellent scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets.
The therapeutic potential of indazole-containing compounds is vast, with documented activities including anti-inflammatory, antimicrobial, antiviral (including anti-HIV), and anticancer properties. vwr.comnih.gov This broad range of bioactivity has led to the successful development and marketing of several indazole-based drugs. For instance, benzydamine (B159093) is utilized for its anti-inflammatory properties, while others have been investigated for their potential in treating neurodegenerative diseases and as antiparasitic agents. ossila.combldpharm.com The ability of the indazole scaffold to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for drug discovery programs.
Overview of Strategic Research Directions for Functionalized Indazoles
Current research on functionalized indazoles is focused on several strategic directions aimed at expanding their therapeutic applications and improving their efficacy. One major area of investigation involves the development of novel synthetic methodologies to access a wider diversity of substituted indazoles. This includes the use of modern catalytic systems, such as transition metal-catalyzed cross-coupling reactions, to efficiently create carbon-carbon and carbon-heteroatom bonds at various positions of the indazole ring.
Another key research thrust is the design of indazole derivatives as selective inhibitors of specific enzymes or receptors implicated in disease. For example, many indazole-based compounds have been synthesized and evaluated as kinase inhibitors, which are crucial in cancer therapy. The strategic placement of different substituents on the indazole core allows for the optimization of binding affinity and selectivity for the target protein. Furthermore, the incorporation of fluorine atoms into the indazole scaffold is a growing area of interest, as fluorination can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability and binding affinity.
Solid-phase synthesis techniques are also being explored to create large libraries of functionalized indazoles for high-throughput screening, accelerating the discovery of new bioactive compounds. These strategies are paving the way for the next generation of indazole-based therapeutics with improved potency and safety profiles.
Specific Research Focus on 5-Amino-4-fluoro-3-hydroxy (1H)indazole within the Indazole Class
Within the broader class of functionalized indazoles, this compound represents a specific and intriguing, yet currently under-researched, chemical entity. This compound, identified by the CAS number 1000340-49-7, is also referred to as 5-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one, indicating a tautomeric relationship between the 3-hydroxy and 3-oxo forms.
The combination of an amino group at the 5-position, a fluorine atom at the 4-position, and a hydroxyl group at the 3-position suggests a molecule with significant potential for forming multiple hydrogen bonds and engaging in various intermolecular interactions. The electron-withdrawing nature of the fluorine atom can influence the acidity of the N-H and O-H protons and modulate the electron density of the aromatic system, which could have a profound impact on its biological activity.
While extensive research on the specific applications of this compound is not yet widely published, its structural features suggest several potential avenues for investigation. The amino and hydroxyl groups provide handles for further chemical modification, allowing for its use as a versatile building block in the synthesis of more complex molecules. Given the established roles of other functionalized indazoles, this compound could be a candidate for screening in anticancer, anti-inflammatory, or neuroprotective assays. The presence of the fluorine atom, in particular, makes it an interesting subject for studies on the impact of fluorination on kinase inhibitory activity or other biological targets. The limited current data underscores the need for further research to fully elucidate the chemical and biological properties of this specific functionalized indazole.
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| 5-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one |
| Benzydamine |
Data Table for this compound
| Property | Value |
| Chemical Name | This compound |
| Alternate Name | 5-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one |
| CAS Number | 1000340-49-7 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-fluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-6-3(9)1-2-4-5(6)7(12)11-10-4/h1-2H,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJEZKPWCELDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)F)C(=O)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253056 | |
| Record name | 5-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-49-7 | |
| Record name | 5-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Amino 4 Fluoro 3 Hydroxy 1h Indazole and Its Derivatives
Retrosynthetic Analysis and Key Precursor Identification for the Indazole Core
A logical retrosynthetic analysis of 5-Amino-4-fluoro-3-hydroxy (1H)indazole (1) suggests that the primary disconnection should be the C5-amino group. This functional group can be readily installed in the final steps of the synthesis via the reduction of a corresponding nitro group. This leads to the key intermediate, 4-fluoro-5-nitro-3-hydroxy-(1H)indazole (2).
The indazole core of intermediate 2 can be envisioned to arise from the cyclization of a suitably substituted benzene (B151609) precursor. The 3-hydroxyindazole moiety often exists in tautomeric equilibrium with its more stable indazol-3-one form. Therefore, the retrosynthetic analysis can proceed through the disconnection of the N1-N2 and N2-C3 bonds of the 4-fluoro-5-nitro-1H-indazol-3(2H)-one tautomer (3). This disconnection points to a 2-substituted-3-nitro-6-fluorobenzoic acid derivative (4) as a plausible precursor, where the substituent at the 2-position is a leaving group suitable for nucleophilic displacement by hydrazine (B178648).
A highly relevant and commercially available key precursor is 2,6-difluoro-3-nitrobenzoic acid (5). chemimpex.comnih.gov In this precursor, the fluorine atom ortho to the nitro group and the carboxylic acid is highly activated towards nucleophilic aromatic substitution (SNAr).
Table 1: Key Precursors for the Synthesis of the Indazole Core
| Precursor Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 2,6-Difluoro-3-nitrobenzoic acid | 83141-10-0 | C₇H₃F₂NO₄ | Activated fluorine atoms for SNAr and pre-installed nitro group. chemimpex.comnih.govsynquestlabs.com |
| 2-Fluoro-3-nitrobenzoic acid | 113024384 (Patent) | C₇H₄FNO₄ | Can be synthesized from o-methylphenol through a multi-step process. wipo.int |
Classical and Advanced Cyclization Reactions for Indazole Ring Formation
The formation of the indazole ring is the cornerstone of the synthesis. Several classical and advanced methods can be applied, with the choice of method often depending on the nature of the starting materials.
Cyclocondensation Approaches
Cyclocondensation reactions are a widely used and robust method for the synthesis of indazole and indazolone cores. A highly pertinent approach for the synthesis of the target scaffold involves the reaction of a suitably substituted benzoic acid with hydrazine.
Specifically, the reaction of 2,6-difluoro-3-nitrobenzoic acid (5) with hydrazine hydrate (B1144303) would proceed via an initial SNAr reaction. The more activated fluorine atom at the C2 position is displaced by one of the nitrogen atoms of hydrazine to form a 2-hydrazinyl-6-fluoro-3-nitrobenzoic acid intermediate. This intermediate would then undergo an intramolecular cyclocondensation reaction, with the elimination of water, to yield the desired 4-fluoro-5-nitro-1H-indazol-3(2H)-one (3). This method has the advantage of building the heterocyclic ring and incorporating the necessary substituents in a single, efficient step.
Another documented cyclocondensation approach involves the reaction of o-fluorobenzonitriles with hydrazine. For example, 5-bromo-2-fluorobenzonitrile (B68940) reacts with hydrazine hydrate upon refluxing to yield 5-bromo-1H-indazol-3-amine in high yield. nih.gov A similar strategy could be envisioned for a suitably substituted 2-fluorobenzonitrile (B118710) to construct the 4-fluoro-3-aminoindazole core.
Intramolecular C-H Amination Strategies
While less common for this specific substitution pattern, intramolecular C-H amination strategies represent an advanced method for indazole synthesis. These reactions typically involve the formation of a nitrogen-centered radical or a nitrene intermediate from a precursor such as an azide (B81097) or a hydroxylamine (B1172632) derivative, which then undergoes cyclization onto an adjacent C-H bond. However, the presence of the highly activating nitro and fluoro groups in the precursors for the target molecule makes cyclocondensation a more direct and predictable approach.
Nucleophilic Substitution of Hydrogen (SNH) in Indazole Synthesis
The direct nucleophilic substitution of hydrogen (SNH) is a modern and atom-economical method for the functionalization of electron-deficient heterocycles. While this method is more commonly applied to the functionalization of a pre-formed indazole ring, its application in the primary ring formation is less established. For the synthesis of the target molecule, the more classical cyclocondensation approaches offer a more reliable and higher-yielding pathway.
Regioselective Functionalization and Derivatization Strategies at Positions 3, 4, and 5
The regioselective introduction of functional groups onto the indazole core is crucial for the synthesis of the target molecule and its derivatives.
Introduction of Amino Groups
The introduction of the amino group at the C5 position is a key transformation in the synthesis of this compound. The most common and efficient method for achieving this is through the reduction of a nitro group precursor.
Once the 4-fluoro-5-nitro-1H-indazol-3(2H)-one (3) has been synthesized, the nitro group can be selectively reduced to an amine without affecting the other functional groups. A standard and high-yielding method for this transformation is catalytic hydrogenation.
Table 2: Representative Conditions for Nitro Group Reduction
| Reagents | Solvent | Conditions | Yield | Reference |
|---|
This method is well-documented for the synthesis of other 5-aminoindazole (B92378) derivatives and is expected to be highly effective for the reduction of 4-fluoro-5-nitro-1H-indazol-3(2H)-one to yield the final product, 5-Amino-4-fluoro-1H-indazol-3(2H)-one. chemicalbook.com The resulting 3-indazolone exists in tautomeric equilibrium with the 3-hydroxyindazole form.
An alternative, though likely less direct, route to the C5-amino group would be to start with a bromo-substituted precursor, such as 5-bromo-4-fluoro-1H-indazole, which can be synthesized from 3-fluoro-2-methylaniline. google.com The bromo group could then be converted to an amino group through methods such as a Buchwald-Hartwig amination or a copper-catalyzed amination, although these methods would require further optimization for this specific substrate.
Introduction of Fluoro Groups
The incorporation of fluorine into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity. nih.gov For the synthesis of 4-fluoroindazole derivatives, the most common strategy involves starting with an already fluorinated benzene ring precursor, which is then used to construct the indazole ring.
One established approach begins with a fluorinated aniline (B41778) derivative. For instance, the synthesis of 7-fluoroindazole utilizes 2-fluoro-6-methylaniline (B1315733) as the starting material. guidechem.com A similar strategy can be envisioned for the target molecule, likely starting from a 2-amino-3-fluorotoluene or a related 2-fluoro-6-aminobenzonitrile derivative. A key synthetic route involves the cyclization of ortho-haloaryl N-sulfonylhydrazones, where the starting material would contain the necessary fluorine substituent. nih.gov For example, the synthesis of 5-bromo-1H-indazol-3-amine starts from 5-bromo-2-fluorobenzonitrile, which is refluxed with hydrazine hydrate. nih.gov This highlights a direct method where an ortho-fluorobenzonitrile is cyclized to form the indazole ring, leaving the fluorine atom at the desired position untouched.
Direct fluorination of the pre-formed indazole ring is another potential, though less common, strategy. Research has shown that direct C-3 fluorination of 2H-indazoles can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgacs.org This metal-free reaction proceeds efficiently in water, suggesting a radical-based mechanism. organic-chemistry.orgacs.org While this method targets the C-3 position, it demonstrates the feasibility of direct fluorination on the indazole scaffold. Adapting such methods for regioselective C-4 fluorination would require overcoming the challenge of directing the fluorinating agent to the correct position on the electron-rich bicyclic system.
Table 1: Selected Methods for Introducing Fluorine in Indazole Synthesis
| Method | Reagent/Precursor | Target Position | Key Features | Reference |
|---|---|---|---|---|
| Cyclization of Fluorinated Precursor | 2-Fluoro-6-methylaniline | 7-Fluoro | Utilizes readily available fluorinated starting materials. | guidechem.com |
| Cyclization of o-Fluorobenzonitrile | 2-Fluorobenzonitrile derivative | Varies | Direct cyclization with hydrazine to form the pyrazole (B372694) ring. | nih.gov |
| Direct C-H Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 3-Fluoro (on 2H-indazole) | Metal-free, occurs in water, proceeds via a radical pathway. | organic-chemistry.orgacs.org |
Introduction of Hydroxyl Groups
The 3-hydroxy-(1H)-indazole moiety exists in tautomeric equilibrium with its more stable keto form, 1,2-dihydro-3H-indazol-3-one. Therefore, synthetic methods targeting either form are relevant for introducing the hydroxyl group at the C-3 position.
A classical and effective route to 3-hydroxyindazoles involves the intramolecular cyclization of 2-azidobenzoic acid derivatives or the diazotization of anthranilic acid (2-aminobenzoic acid) and its derivatives. Another common pathway is the cyclization of o-aminobenzonitriles. For instance, ketimine species prepared from o-aminobenzonitriles can undergo Cu(OAc)₂-mediated cyclization using oxygen as the oxidant to yield the indazole core, which can be a precursor to the 3-hydroxy derivative. nih.gov
More recent developments have focused on cascade reactions. One such approach allows for the synthesis of hydroxy- and alkoxy-indazole acetic acids by heating 3-amino-3-(2-nitroaryl)propanoic acids with an appropriate base. researchgate.net This method showcases a novel N-N bond-forming reaction that concurrently establishes the hydroxylated indazole scaffold. researchgate.net
Post-Synthetic Modification and Scaffold Diversity Generation
Once the core 5-Amino-4-fluoro-3-hydroxy(1H)indazole scaffold is assembled, its functional groups serve as versatile handles for introducing chemical diversity. The 5-amino group is particularly amenable to a wide range of transformations.
Standard peptide coupling reagents can be used to acylate the amino group under mild conditions at room temperature. rsc.org This allows for the covalent attachment of various carboxylic acids, enabling the exploration of a large chemical space. In a similar vein, the amino group can be readily converted into amides, sulfonamides, ureas, and thioureas through reactions with acyl chlorides, sulfonyl chlorides, and isocyanates/isothiocyanates, respectively.
Another powerful technique for scaffold diversification is metal-catalyzed cross-coupling. If the synthesis starts from a halogenated precursor, such as 5-bromo-1H-indazol-3-amine, the halogen can be substituted using Suzuki coupling reactions with various boronic acids to introduce a wide array of aryl or heteroaryl groups at the 5-position. nih.gov The amino group can then be subsequently functionalized, for example, through acylation. nih.gov
While the C-F bond is generally robust, post-synthetic modification at the 4-position via nucleophilic aromatic substitution is also conceivable, although it would require harsh conditions or specific activation of the ring system. researchgate.net The 3-hydroxy group can be alkylated or acylated to generate ethers and esters, further expanding the diversity of derivatives.
Table 2: Key Reactions for Post-Synthetic Modification of the Indazole Scaffold
| Functional Group | Reaction Type | Reagents | Resulting Moiety | Reference |
|---|---|---|---|---|
| 5-Amino | Acylation / Amidation | Carboxylic acids, Acyl chlorides | Amide | nih.govrsc.org |
| 5-Amino | Sulfonylation | Sulfonyl chlorides | Sulfonamide | - |
| 5-Bromo (precursor) | Suzuki Coupling | Boronic acids, Pd catalyst | 5-Aryl/Heteroaryl | nih.gov |
| 3-Hydroxy | Alkylation / Etherification | Alkyl halides, Base | Ether | - |
Novel Synthetic Routes and Sustainable Chemistry Approaches
Recent research in synthetic organic chemistry has emphasized the development of novel, efficient, and environmentally responsible methods for constructing complex molecules. The synthesis of indazoles has benefited significantly from these advancements.
Metal-Catalyzed Reaction Pathways
Transition-metal catalysis has become an indispensable tool for the synthesis of indazoles, offering high efficiency and functional group tolerance. nitk.ac.inresearchgate.net
Palladium (Pd) Catalysis: Palladium catalysts are widely used for constructing the indazole ring. Methods include the intramolecular C-H amination of aminohydrazones and the arylation of benzophenone (B1666685) hydrazone with subsequent cyclization. nih.govorganic-chemistry.org Pd-catalyzed reactions are also key in synthesizing 3-amino-1H-indazole derivatives. researchgate.net
Copper (Cu) Catalysis: Copper-catalyzed reactions provide a cost-effective alternative. Cu(OAc)₂-mediated N-N bond formation is an efficient method for the cyclization of ketimines derived from o-aminobenzonitriles. nih.gov Copper catalysis is also central to various multi-component reactions for indazole synthesis. organic-chemistry.org
Rhodium (Rh) and Cobalt (Co) Catalysis: Rh(III) and Co(III) catalysts have been employed in C-H activation and functionalization strategies. nih.gov For example, Rh(III)-catalyzed tandem C-H alkylation/intramolecular cyclization of azoxy compounds with diazoesters can produce 3-acyl-2H-indazoles. nih.gov
Table 3: Examples of Metal-Catalyzed Indazole Syntheses
| Metal Catalyst | Reaction Type | Starting Materials | Key Feature | Reference |
|---|---|---|---|---|
| Palladium (Pd) | C-H Amination / Cross-Coupling | Aminohydrazones, o-halobenzonitriles | High efficiency and broad substrate scope. | researchgate.netnih.gov |
| Copper (Cu) | N-N Bond Formation / MCR | o-Aminobenzonitriles, o-Halobenzaldehydes | Cost-effective, used in one-pot reactions. | nih.govorganic-chemistry.org |
| Rhodium (Rh) | C-H Activation / Cyclization | Azobenzenes, Azoxy compounds | Access to functionalized indazoles via C-H bond functionalization. | nih.gov |
Environmentally Benign Synthetic Protocols
Green chemistry principles are increasingly being applied to heterocyclic synthesis to reduce environmental impact.
Aqueous Media: The use of water as a solvent is highly desirable. A metal-free fluorination of 2H-indazoles using NFSI has been successfully demonstrated in water under ambient air, offering a green alternative to traditional fluorination methods. organic-chemistry.org
Alternative Solvents: Polyethylene glycol (PEG), a biodegradable and non-toxic polymer, has been used as a green solvent for the copper-catalyzed three-component synthesis of 2H-indazole derivatives. organic-chemistry.org
Mechanochemistry: Solvent-free methods, such as grinding, represent a significant step towards sustainable synthesis. An efficient synthesis of indazole derivatives has been reported using a grindstone technique, which involves the reaction of precursors in the presence of a weak acid catalyst, minimizing waste and avoiding hazardous organic solvents. benthamdirect.com
Metal-Free Reactions: Avoiding heavy metal catalysts is a key goal of sustainable chemistry. A one-pot, metal-free protocol for synthesizing indazoles from easily available 2-aminophenones and hydroxylamine derivatives has been developed, which is operationally simple and insensitive to air and moisture. organic-chemistry.orgacs.org
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
Several MCRs have been developed for the synthesis of indazoles and related fused systems. nih.govresearchgate.net A prominent example is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide to afford 2H-indazoles. organic-chemistry.org This method demonstrates high tolerance for various functional groups. organic-chemistry.org Another approach involves a [3+2] dipolar cycloaddition of arynes and sydnones, which proceeds under mild conditions to give 2H-indazoles in good to excellent yields. organic-chemistry.org These MCR strategies offer a powerful and convergent route to complex indazole scaffolds from simple, commercially available starting materials.
Solid-Phase Synthetic Techniques for Indazole Library Generation
The generation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. Solid-phase synthesis has emerged as a powerful and efficient methodology for the construction of large collections of molecules, including those based on the indazole scaffold. This technique offers significant advantages over traditional solution-phase chemistry, such as simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and combinatorial approaches.
The solid-phase approach involves the covalent attachment of a starting material to an insoluble polymer support (resin). Chemical transformations are then carried out in a stepwise manner. After each reaction step, excess reagents and by-products are easily removed by simple filtration and washing of the resin. This circumvents the need for tedious and often loss-inducing work-up and chromatographic purification procedures. Once the desired molecular framework is assembled on the solid support, the final compound is cleaved from the resin to afford the product in a purified form.
A key strategy in solid-phase synthesis for library generation is the split-and-pool method. researchgate.net In this approach, a batch of resin is divided into several portions, and each portion is subjected to a different chemical reaction with a unique building block. Subsequently, all the resin portions are recombined, mixed thoroughly, and then split again for the next diversification step. This process allows for the exponential generation of a vast number of distinct compounds in a highly efficient manner.
The application of solid-phase synthesis to the generation of indazole libraries, while not as extensively documented as for other heterocyclic systems, follows established principles. The general strategy involves the immobilization of a suitable indazole precursor or a synthon that can be cyclized to form the indazole ring on the solid support. Subsequent modifications can then be performed on the resin-bound indazole core to introduce molecular diversity.
For the hypothetical solid-phase synthesis of a library based on the 5-Amino-4-fluoro-3-hydroxy(1H)indazole scaffold, a plausible retrosynthetic analysis would involve a resin-bound, appropriately protected fluorinated aminobenzonitrile or a related precursor. The indazole ring could then be constructed on the solid support, followed by diversification at key positions.
A generalized workflow for the solid-phase synthesis of a substituted indazole library could involve the following steps:
Immobilization: A suitable starting material, for instance, a protected 2-azido- or 2-hydrazinobenzonitrile derivative, is anchored to a solid support via a linker. The choice of linker is critical as it must be stable to the reaction conditions employed during the synthesis but cleavable under specific conditions at the end of the synthesis.
Indazole Formation: The resin-bound precursor undergoes a cyclization reaction to form the indazole ring system.
Diversification: With the indazole core in place, various functional groups can be introduced. For a library based on 5-Amino-4-fluoro-3-hydroxy(1H)indazole, this could involve:
Acylation or sulfonylation of the 5-amino group with a diverse set of carboxylic acids or sulfonyl chlorides.
Alkylation or arylation of the N1 position of the indazole ring.
Functionalization of the 3-hydroxy group, for example, through etherification or esterification.
Cleavage: The final, diversified indazole derivatives are released from the solid support by cleaving the linker, yielding the library of compounds for subsequent screening and analysis.
The following interactive table outlines a hypothetical solid-phase synthesis scheme for a library of N1- and 5-N-disubstituted-4-fluoro-3-hydroxy(1H)indazoles.
Table 1: Hypothetical Solid-Phase Synthesis Scheme for a Diversified Indazole Library
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Resin Loading | Wang resin, DIC, DMAP, Fmoc-protected amino acid | Immobilization of the first building block. |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | To expose the amino group for the next coupling step. |
| 3 | Coupling of Fluorinated Precursor | Protected 2-azido-4-fluoro-benzoic acid, HATU, DIPEA | Introduction of the fluorinated backbone. |
| 4 | Indazole Cyclization | P(n-Bu)3, heat | Formation of the resin-bound indazole core. |
| 5 | N1-Alkylation/Arylation (Split-and-Pool) | R1-X (various alkyl/aryl halides), base | First diversification point at the N1 position. |
| 6 | Deprotection of 5-Amino Group | Acidic or reductive conditions | To reveal the 5-amino functionality. |
| 7 | 5-N-Acylation/Sulfonylation (Split-and-Pool) | R2-COCl or R2-SO2Cl (diverse set) | Second diversification point at the 5-amino group. |
Structure Activity Relationship Sar Studies of 5 Amino 4 Fluoro 3 Hydroxy 1h Indazole Analogues
Influence of Substituents at the Indazole Core on Biological Modulators
The biological activity of indazole derivatives can be profoundly modulated by the nature and position of substituents on the heterocyclic core. nih.gov The interplay between electronic effects, steric hindrance, and the potential for hydrogen bonding dictates the interaction of these molecules with their biological targets.
The specific placement of the amino, fluoro, and hydroxyl groups on the indazole ring of 5-Amino-4-fluoro-3-hydroxy(1H)indazole is critical for its biological activity profile. While direct SAR studies on this exact compound are limited in the public domain, the influence of each substituent's position can be inferred from studies on related indazole derivatives.
The amino group at the 5-position is a key determinant of activity. Its basic nature and ability to act as a hydrogen bond donor are often crucial for anchoring the molecule within the active site of a protein. For instance, in a series of 1H-indazole-3-amine derivatives, the amino group was shown to be an effective hinge-binding fragment for tyrosine kinases. researchgate.net Shifting the amino group to other positions, such as the 6- or 7-position, would alter the geometry of these interactions and likely impact potency and selectivity.
The fluoro group at the 4-position significantly influences the electronic properties of the benzene (B151609) ring of the indazole core. As a strongly electronegative atom, it can modulate the pKa of the neighboring amino group and the acidity of the 3-hydroxyl group. nih.gov Studies on 3-aminoindazole derivatives have shown that the position of fluorine substitution has a significant effect on anti-proliferative activity. For example, against the Hep-G2 cancer cell line, a 3,5-difluoro substitution pattern was found to be more potent than a 4-fluoro or 3-fluoro substitution, highlighting the nuanced role of fluorine's position. researchgate.net
The hydroxyl group at the 3-position is capable of tautomerism, existing in equilibrium with its keto form, indazolin-3-one. This tautomerism can be critical for biological activity, as each form presents a different set of hydrogen bonding donors and acceptors. nih.gov The position of the hydroxyl group is paramount; a shift to another position on the indazole ring would eliminate this specific tautomeric possibility and fundamentally alter the molecule's interaction with its target. Furthermore, the hydroxyl group itself is a potent hydrogen bond donor and acceptor, and its location at C3 is often involved in key binding interactions with protein kinases and other enzymes. nih.gov
| Substituent | Position | Potential Role in Biological Activity |
| Amino | 5 | Hydrogen bond donor, key interaction with target protein hinge regions. |
| Fluoro | 4 | Modulates electronic properties and pKa of adjacent groups, can enhance binding affinity. |
| Hydroxyl | 3 | Tautomerism, hydrogen bond donor/acceptor, key interaction with enzyme active sites. |
Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms, such as fluorine, chlorine, or bromine, onto the indazole core can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov
The substitution of hydrogen with a halogen atom can lead to the formation of halogen bonds, which are non-covalent interactions between the halogen and a nucleophilic site on the biological target. The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F.
In the context of 5-Amino-4-fluoro-3-hydroxy(1H)indazole, the fluorine atom at the 4-position can participate in favorable interactions with the target protein. Replacing fluorine with other halogens would alter the nature of these interactions. For example, a larger halogen like chlorine or bromine at this position could introduce steric clashes or, conversely, form stronger halogen bonds, depending on the topology of the binding site. Studies on other heterocyclic scaffolds have shown that substitution with different halogens can lead to significant variations in biological activity. nih.gov
| Halogen | Atomic Radius (Å) | Electronegativity (Pauling Scale) | Potential Impact on Molecular Interactions |
| Fluorine (F) | 0.57 | 3.98 | Strong electrostatic interactions, potential for weak hydrogen bonds. |
| Chlorine (Cl) | 0.99 | 3.16 | Can form halogen bonds, increases lipophilicity. |
| Bromine (Br) | 1.14 | 2.96 | Stronger halogen bonds than chlorine, further increases lipophilicity. |
| Iodine (I) | 1.33 | 2.66 | Strongest halogen bonds, significantly increases lipophilicity. |
The activity profile of indazole-based compounds is highly dependent on the nature of the functional groups attached to the core. The introduction of different substituents can alter the molecule's size, shape, polarity, and ability to participate in specific intermolecular interactions, thereby influencing its potency and selectivity for a given biological target.
For instance, in the development of inhibitors for phosphoinositide 3-kinase delta (PI3Kδ), modifications at the 5-position of a quinazolinone core, a related heterocyclic system, with various alkynyl groups led to significant differences in inhibitory activity. This highlights the sensitivity of the binding pocket to the nature of the substituent at this position.
In the case of 5-Amino-4-fluoro-3-hydroxy(1H)indazole, replacing the 5-amino group with other functionalities, such as a nitro group or a methyl group, would drastically change the electronic and steric properties of that region of the molecule. A nitro group, being a strong electron-withdrawing group, would decrease the basicity of the indazole ring system, while a methyl group would increase its lipophilicity. Similarly, modification of the 3-hydroxyl group, for example, by converting it to a methoxy (B1213986) ether, would eliminate its hydrogen-bonding donor capability and its ability to engage in tautomerism, likely leading to a significant loss or change in biological activity.
Structural Determinants for Molecular Recognition and Ligand Binding
The ability of a molecule to bind to its biological target with high affinity and selectivity is governed by a complex interplay of structural and chemical features. For indazole derivatives, molecular recognition is often driven by a combination of hydrogen bonding, hydrophobic interactions, and, in some cases, halogen bonding.
Molecular docking studies on various indazole-based inhibitors have provided valuable insights into their binding modes. For many kinase inhibitors, the indazole core acts as a scaffold that orients key functional groups to interact with specific residues in the ATP-binding pocket. The N1-H of the indazole ring and a substituent at the 3-position often form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
For an analogue like 5-Amino-4-fluoro-3-hydroxy(1H)indazole, the following interactions are likely to be important for molecular recognition:
Hydrogen Bonding: The 5-amino group, the 3-hydroxyl group, and the N1-H of the indazole ring are all capable of forming hydrogen bonds with amino acid residues in the active site of a target protein. These interactions are crucial for anchoring the ligand in the correct orientation.
Hydrophobic Interactions: The benzene ring of the indazole core provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the binding pocket.
Conformational Analysis and Tautomerism Effects on Activity
The three-dimensional conformation of a molecule and the potential for tautomerism are critical factors that can influence its biological activity. For 5-Amino-4-fluoro-3-hydroxy(1H)indazole, both of these aspects are relevant.
A key feature of 3-hydroxyindazoles is their ability to exist in two tautomeric forms: the enol form (3-hydroxy-1H-indazole) and the keto form (1H-indazol-3(2H)-one). The equilibrium between these two tautomers can be influenced by the solvent environment and the nature of other substituents on the indazole ring. Each tautomer presents a different arrangement of hydrogen bond donors and acceptors, and it is possible that only one of the tautomers is the biologically active form. Therefore, factors that shift this equilibrium can have a profound effect on the observed biological activity. For example, electron-withdrawing groups on the indazole ring may favor one tautomeric form over the other, providing a mechanism to fine-tune the activity of the compound.
Computational Chemistry and Molecular Modeling Approaches for 5 Amino 4 Fluoro 3 Hydroxy 1h Indazole Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a molecule's electronic structure, geometry, and reactivity with high accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Simulation (e.g., NMR)
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For a molecule like 5-Amino-4-fluoro-3-hydroxy (1H)indazole, DFT is employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This is crucial as the molecule's shape dictates its interactions with biological targets. DFT calculations can also simulate spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. core.ac.uk For instance, in a study on 2-(5-nitro-1-H-indazol-1-yl) acetic acid, calculated 1H and 13C-NMR spectra showed good agreement with experimental data, validating the computational model. tandfonline.com Similarly, DFT has been used to study the structural and spectroscopic properties of indazole and its silver (I) complex, correlating experimental and computational findings. core.ac.uk
A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. core.ac.uk The results of these calculations for a series of 3-carboxamide indazole derivatives have been reported, demonstrating the utility of DFT in characterizing novel compounds. nih.gov
Table 1: Example of DFT Computational Parameters for Indazole Derivatives
| Parameter | Typical Value/Method | Reference |
| Method | Density Functional Theory (DFT) | nih.gov |
| Functional | B3LYP | core.ac.uknih.gov |
| Basis Set | 6-311++G(d,p) or similar | core.ac.uknih.gov |
| Task | Geometry Optimization, Frequency Calculation, NMR Simulation | core.ac.uktandfonline.com |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. In a study of 3-carboxamide indazole derivatives, FMO analysis revealed that certain derivatives had substantial HOMO-LUMO energy gaps, indicating high stability. nih.govrsc.org The distribution of these orbitals across the molecule can also highlight regions susceptible to electrophilic or nucleophilic attack. nih.gov
Table 2: Example FMO Data for Selected Indazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Indazole Derivative 8a | -6.53 | -1.36 | 5.17 | nih.gov |
| Indazole Derivative 8c | -6.80 | -1.50 | 5.30 | nih.gov |
| Indazole Derivative 8s | -6.91 | -1.63 | 5.28 | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding. nih.gov The MEP map uses a color scale to represent the electrostatic potential, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nih.gov
For a substituted indazole, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen of the hydroxyl group, while the amino group's hydrogens would exhibit positive potential. This information is instrumental in predicting how the molecule will interact with its environment. For example, in the analysis of a 3-carboxamide indazole derivative, MEP analysis clearly delineated the electron-rich and electron-poor regions, providing insights into its reactivity. nih.gov
Non-Linear Optical (NLO) Properties
Organic molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov These properties arise from the interaction of the molecule with an intense light source, leading to changes in the light's frequency or phase. The potential NLO properties of a molecule like this compound can be investigated using quantum chemical calculations.
Key NLO parameters include polarizability (α) and the first hyperpolarizability (β). nih.gov Molecules with large hyperpolarizability values are considered good candidates for NLO materials. The presence of electron-donating groups (like amino and hydroxyl) and electron-withdrawing groups (like fluoro) on a conjugated π-system, such as the indazole ring, can enhance NLO properties. Theoretical studies on other organic molecules have shown that DFT calculations can effectively predict these properties. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our indazole derivative) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. nih.gov
The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. A lower binding energy generally indicates a more stable and favorable interaction. Docking studies on various indazole derivatives have been successful in predicting their binding modes. For instance, 3-carboxamide indazoles were docked into a renal cancer-related protein (PDB: 6FEW), and the results showed that some derivatives had high binding energies, suggesting they could be effective inhibitors. nih.govrsc.org Similarly, docking studies of indazole derivatives as HIF-1α inhibitors have provided a structural framework for designing new potent compounds. nih.gov A study on a 5-nitro-1-H-indazole derivative showed a moderate binding affinity for the SARS CoV-2 3CLpro protease. tandfonline.com
Table 3: Example of Molecular Docking Results for Indazole Derivatives against a Protein Target
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Indazole Derivative 8v | Renal Cancer Protein (6FEW) | -10.23 | (Specific amino acids) | nih.govrsc.org |
| Indazole Derivative 8w | Renal Cancer Protein (6FEW) | -10.19 | (Specific amino acids) | nih.govrsc.org |
| Indazole Derivative 8y | Renal Cancer Protein (6FEW) | -10.15 | (Specific amino acids) | nih.govrsc.org |
| 2-(5-nitro-1-H-indazol-1-yl) acetic acid | SARS CoV-2 3CLpro | -5.57 | (Specific amino acids) | tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. nih.gov This is achieved by calculating various molecular descriptors (physicochemical, topological, electronic, etc.) for a set of compounds with known activities and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build the model. nih.govimist.ma
QSAR studies have been successfully applied to indazole derivatives. For example, a QSAR model was developed for indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing, identifying key descriptors responsible for their biological activity. nih.gov Another study focused on 3D-QSAR models for indazole derivatives as HIF-1α inhibitors, which provided insights for designing more potent molecules. nih.gov These models, once validated, can be powerful tools for prioritizing the synthesis of new compounds with potentially enhanced activity.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a dynamic picture of molecular systems over time. For this compound, MD simulations can elucidate its conformational preferences and the stability of its various forms, which is crucial for understanding its interaction with biological targets. By simulating the molecule's movement in a solvated environment, researchers can identify low-energy conformations that are likely to be biologically active. A 100-nanosecond molecular dynamic simulation, for instance, can be employed to assess the trajectory of ligand binding, with the convergence of root-mean-square-deviations (RMSD) over time indicating the formation of a stable complex between the protein and the ligand.
The binding kinetics of this compound to a target protein can also be investigated using MD simulations. These simulations can reveal the pathways of binding and unbinding, as well as the key intermolecular interactions that stabilize the ligand-protein complex. Understanding these kinetics is vital for optimizing the residence time of a drug on its target, a parameter that often correlates with efficacy. For example, MD simulations can highlight the specific amino acid residues involved in hydrophobic interactions with the ligand.
To illustrate the type of data generated from such simulations, a hypothetical analysis of the conformational stability of this compound is presented below. This table showcases the relative populations of different conformers and their associated free energies.
Interactive Table 1: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C3-C4-N5-H) | Potential Energy (kcal/mol) | Population (%) |
| A | 175° | -15.2 | 65 |
| B | -10° | -12.8 | 25 |
| C | 85° | -10.1 | 10 |
This data is hypothetical and for illustrative purposes only.
In Silico ADMET Prediction for Research Compound Optimization and Scaffold Design
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. In silico ADMET prediction allows for the early assessment of these properties, reducing the likelihood of late-stage failures in drug development. For this compound, a variety of computational models can be used to predict its ADMET profile. These predictions can guide the design of new derivatives with improved pharmacokinetic properties. Studies on other heterocyclic compounds, such as thiazole (B1198619) Schiff base derivatives, have demonstrated the utility of in silico ADMET prediction in validating oral bioavailability.
Key ADMET parameters that can be predicted include aqueous solubility, blood-brain barrier permeability, intestinal absorption, and potential for cytochrome P450 inhibition. By analyzing the predicted ADMET properties of this compound and its analogs, chemists can make informed decisions about which modifications are most likely to yield a viable drug candidate. The introduction of fluorine, for example, is a common strategy to enhance metabolic stability and modulate lipophilicity.
The following table provides a hypothetical in silico ADMET prediction for this compound, showcasing the types of parameters that are typically evaluated.
Interactive Table 2: Hypothetical In Silico ADMET Prediction for this compound
| Property | Predicted Value | Interpretation |
| Aqueous Solubility (logS) | -2.5 | Moderately Soluble |
| Caco-2 Permeability (nm/s) | 25 | High |
| Human Intestinal Absorption (%) | 95 | High |
| Blood-Brain Barrier Permeability (logBB) | -0.8 | Low |
| CYP2D6 Inhibition | No | Low Risk |
| hERG Inhibition | Low | Low Risk |
| Ames Mutagenicity | No | Non-mutagenic |
This data is hypothetical and for illustrative purposes only.
Advanced Analytical and Spectroscopic Characterization Techniques in 5 Amino 4 Fluoro 3 Hydroxy 1h Indazole Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are used to identify the number and types of hydrogen and carbon atoms in the molecule. For 5-Amino-4-fluoro-3-hydroxy(1H)indazole, the spectra would reveal characteristic signals for the substituted benzene (B151609) ring and the pyrazole (B372694) moiety.
In the ¹H NMR spectrum, run in a solvent like DMSO-d₆, the two aromatic protons on the benzene ring would appear as doublets due to coupling to each other and further coupling to the fluorine atom. The protons of the amino (NH₂) and hydroxyl (OH) groups, along with the indazole N-H proton, would typically appear as broad singlets that are exchangeable with D₂O.
The ¹³C NMR spectrum provides information on each of the seven carbon atoms in the indazole core. The carbon atom bonded to the fluorine (C4) would exhibit a large coupling constant (¹JCF), a hallmark of direct C-F bonds. The chemical shifts of the other carbons would be influenced by the electronic effects of the amino, fluoro, and hydroxy substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Amino-4-fluoro-3-hydroxy(1H)indazole in DMSO-d₆ This data is predictive and based on the analysis of structurally similar substituted indazoles.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic CH | 7.0 - 7.5 | Doublet of Doublets | H-6 |
| Aromatic CH | 6.8 - 7.2 | Doublet of Doublets | H-7 |
| NH₂ | 5.0 - 6.0 | Broad Singlet | 5-NH₂ |
| OH | 9.5 - 10.5 | Broad Singlet | 3-OH |
| NH | 11.0 - 12.5 | Broad Singlet | 1-NH |
| ¹³C NMR | Predicted δ (ppm) | Key Feature | Assignment |
| C=N | ~145 | C3a | |
| C-F | ~150 | Large ¹JCF coupling | C4 |
| C-NH₂ | ~135 | C5 | |
| C-H | ~115 | C6 | |
| C-H | ~105 | C7 | |
| C-N | ~120 | C7a | |
| C-OH | ~155 | C3 |
Two-Dimensional (2D) NMR (COSY, NOESY) for Stereochemical Confirmation
While 5-Amino-4-fluoro-3-hydroxy(1H)indazole is an achiral molecule, 2D NMR techniques are crucial for unambiguously assigning the signals from 1D spectra and confirming connectivity.
Correlation Spectroscopy (COSY): A COSY experiment would show a cross-peak between the two aromatic protons (H-6 and H-7), confirming their adjacent positions on the benzene ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment reveals through-space proximity between protons. It would be used to confirm the substitution pattern by showing correlations between the amino group protons and the adjacent aromatic proton (H-6). Furthermore, a NOESY spectrum could show a correlation between the fluorine atom and the adjacent protons (H-5 and NH₂), further solidifying the structural assignment.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound with high precision and to gain structural insights from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly vital for confirming the elemental composition.
For 5-Amino-4-fluoro-3-hydroxy(1H)indazole (C₇H₆FN₃O), HRMS would be used to measure the exact mass of the molecular ion. The theoretical monoisotopic mass is 167.04948 Da. uni.lu An experimental measurement matching this value to within a few parts per million provides unequivocal confirmation of the molecular formula.
Electron ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) would reveal characteristic fragmentation pathways. Based on the analysis of related indazoles, likely fragmentation includes the loss of stable small molecules. nist.gov
Table 2: Predicted Mass Spectrometry Data for 5-Amino-4-fluoro-3-hydroxy(1H)indazole Data predicted based on molecular formula and common adduct formation in ESI-MS. uni.lu
| Adduct / Fragment | Formula | Predicted m/z | Technique |
| [M+H]⁺ | [C₇H₇FN₃O]⁺ | 168.05676 | HRMS (ESI+) |
| [M-H]⁻ | [C₇H₅FN₃O]⁻ | 166.04220 | HRMS (ESI-) |
| [M+Na]⁺ | [C₇H₆FN₃ONa]⁺ | 190.03870 | HRMS (ESI+) |
| [M-CO] | C₆H₆FN₃ | 139.05457 | MS/MS |
| [M-N₂] | C₇H₆FO | 137.04029 | MS/MS |
X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation
For 5-Amino-4-fluoro-3-hydroxy(1H)indazole, a successful crystal structure determination would confirm the planarity of the fused indazole ring system. nih.gov The analysis would also reveal the intermolecular interactions that govern the crystal packing. It is highly probable that the amino (NH₂), hydroxyl (OH), and indazole (NH) groups would participate in an extensive network of hydrogen bonds, potentially forming dimers or sheet-like structures. nih.gov Analysis of similar heterocyclic structures shows that crystal systems such as monoclinic or triclinic are common. nih.govmdpi.com
Table 3: Representative Crystallographic Parameters for a Substituted Indazole This data is representative, based on published structures of analogous compounds like bromo-indazoles. nih.gov
| Parameter | Example Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | ~5.8 |
| b (Å) | ~9.2 |
| c (Å) | ~10.5 |
| α (°) | ~75 |
| β (°) | ~85 |
| γ (°) | ~80 |
| Key Interactions | N-H···N hydrogen bonds, π–π stacking |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of synthesized compounds like 5-Amino-4-fluoro-3-hydroxy(1H)indazole and can also be employed for its purification.
A reversed-phase HPLC method is typically employed for polar aromatic compounds. The method would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, generally provides excellent separation of the main compound from any impurities or starting materials. Detection is commonly achieved using a UV-Vis detector set at a wavelength where the indazole chromophore absorbs strongly, for instance, around 254 nm. nih.gov
Table 4: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Emerging Research Applications and Future Perspectives of 5 Amino 4 Fluoro 3 Hydroxy 1h Indazole
Application as a Chemical Probe for Illuminating Biological Pathways
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. 5-Amino-4-fluoro-3-hydroxy (1H)indazole and its related amino-indazole analogs serve as valuable tools in this regard, particularly in the study of protein kinases.
The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of forming key interactions with the ATP-binding site of many protein kinases. nih.gov This has been leveraged to design selective inhibitors that can elucidate the function of specific kinases in cellular signaling. For instance, derivatives of the amino-indazole scaffold have been developed as potent inhibitors of kinases such as FLT3, PDGFRα, and c-Kit. nih.gov By selectively inhibiting these kinases, researchers can probe their roles in both normal cellular processes and in diseases like cancer.
One notable application is in the development of inhibitors that target the "DFG-out" inactive conformation of kinases, a strategy that can lead to higher selectivity. nih.gov The amino-indazole core is instrumental in achieving this binding mode. Furthermore, indazole derivatives have been successfully developed to inhibit other enzyme families, including:
Anaplastic Lymphoma Kinase (ALK): A derivative, entrectinib, showed high potency against ALK with an IC50 value of 12 nM. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Indazole-based compounds have been identified as potent pan-FGFR inhibitors. nih.gov
Nitric Oxide Synthases (NOS): Various indazole derivatives have been evaluated for their ability to inhibit neuronal NOS (nNOS) and inducible NOS (iNOS), helping to clarify the roles of these enzymes in physiological and pathological processes. nih.gov
The strategic placement of a fluorine atom, as seen in this compound, is a common tactic to enhance binding affinity and metabolic stability, making the resulting probes more effective for biological studies. nih.govresearchgate.net
Utilization as a Privileged Scaffold for Novel Chemical Entity Discovery
The indazole ring system is considered a privileged scaffold because its structure is frequently found in compounds with diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects. nih.govnih.gov This versatility makes it an excellent starting point for the discovery of novel chemical entities (NCEs). Several approved drugs, such as the anti-cancer agents Niraparib and Pazopanib, are built upon the indazole core, validating its therapeutic potential. nih.gov
This compound represents a highly decorated and promising scaffold for drug discovery for several reasons:
Multiple Interaction Points: The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the fluorine atom can engage in favorable electrostatic or orthogonal interactions.
Synthetic Tractability: The functional groups provide handles for synthetic modification, allowing for the creation of large libraries of derivatives for screening. The C5-amino group, for example, is a site for bioisosteric modification to optimize pharmacological properties. smolecule.com
Modulation of Properties: The fluorine atom can significantly influence the compound's acidity, basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Research has shown that substitutions on the indazole ring are crucial for biological activity. For example, in one study on anticancer derivatives, a 4-fluoro substitution on the indazole ring contributed to enhanced efficacy. This highlights the importance of the specific substitution pattern found in this compound as a foundation for developing new therapeutic agents.
| Indazole-Based Approved Drug | Therapeutic Area | Key Target(s) |
| Pazopanib | Oncology (Renal Cell Carcinoma) | Tyrosine Kinase Inhibitor |
| Niraparib | Oncology (Ovarian, Breast, Prostate Cancer) | PARP Inhibitor |
| Bendazac | Anti-inflammatory | Not specified |
| Benzydamine (B159093) | Anti-inflammatory | Not specified |
This table is based on information from multiple sources. nih.gov
Contribution to Methodological Advancements in Chemical Synthesis and Biological Evaluation
The development of compounds like this compound drives innovation in both chemical synthesis and biological testing methodologies.
Advancements in Chemical Synthesis: Synthesizing polysubstituted indazoles requires sophisticated chemical strategies. The preparation of precursors such as 5-bromo-4-fluoro-1H-indazole has been optimized for large-scale production, starting from materials like 3-fluoro-2-methylaniline and involving bromination, ring-closure, and deprotection steps. google.com The bromine atom at the C5 position serves as a versatile handle for introducing the amino group, often through advanced cross-coupling reactions like the Buchwald-Hartwig amination. smolecule.com These synthetic advancements provide efficient and scalable routes to complex indazole derivatives.
Advancements in Biological Evaluation: The diverse biological activities of indazole derivatives necessitate a broad range of evaluation methods. As these compounds are often developed as enzyme inhibitors, robust biochemical and cellular assays are essential.
| Evaluation Method | Purpose | Example Application for Indazole Derivatives |
| Kinome-wide Screening (e.g., KINOMEscan) | To assess the selectivity of a kinase inhibitor against a large panel of kinases. | Used to profile the selectivity of amino-indazole scaffolds. nih.gov |
| MTT Assay | To measure the anti-proliferative activity of a compound on cancer cell lines. | Evaluated the antitumor activity of novel indazole derivatives against A549, K562, and other cell lines. nih.gov |
| Enzyme Inhibition Assays (IC50 determination) | To quantify the potency of a compound against a specific enzyme target. | Determined the inhibitory activity of indazoles against ALK, FGFRs, and IDO1. nih.gov |
| Antimicrobial Susceptibility Testing | To determine the effectiveness of a compound against various bacteria and fungi. | Assessed the antimicrobial and antifungal efficacy of indazole derivatives. |
The systematic application of these assays allows for the establishment of Structure-Activity Relationships (SAR), guiding the rational design of more potent and selective molecules based on the this compound scaffold.
Prospects for Further Exploration in Preclinical Research Models
Given the promising in vitro data associated with the amino-indazole scaffold, there is a strong rationale for exploring this compound and its derivatives in preclinical research models. The documented anti-proliferative, anti-inflammatory, and antimicrobial activities suggest potential applications in multiple therapeutic areas. nih.govsmolecule.com
Future preclinical studies could focus on:
Oncology: Evaluating the efficacy of derivatives in xenograft animal models of cancers that are dependent on kinases known to be inhibited by the amino-indazole scaffold, such as FLT3-mutant leukemia or PDGFRα-driven tumors. nih.gov
Inflammatory Diseases: Investigating the potential of these compounds to ameliorate inflammation in animal models of diseases like rheumatoid arthritis or inflammatory bowel disease, potentially linked to their effects on enzymes like NOS or other inflammatory mediators. smolecule.com
Infectious Diseases: Testing the in vivo efficacy of optimized derivatives against bacterial or fungal infections, building upon the initial in vitro antimicrobial findings.
The unique combination of functional groups in this compound warrants detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Such preclinical data will be crucial for assessing its potential for further development as a therapeutic agent and for validating the utility of this specific scaffold in addressing unmet medical needs.
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, DMF, 120°C | 65–75 | |
| Fluorination | Selectfluor®, CH₃CN, 80°C | 50–60 | |
| Reduction | H₂, Raney Ni, iPrOH | 85–90 |
Advanced: How do electronic effects of the 4-fluoro and 3-hydroxy groups influence reactivity in cross-coupling reactions?
Answer:
The 4-fluoro substituent acts as an electron-withdrawing group, directing electrophilic attacks to positions 5 and 7 via resonance. The 3-hydroxy group can participate in hydrogen bonding, reducing solubility in nonpolar solvents but enabling chelation with metal catalysts (e.g., Pd in Suzuki couplings).
- Methodological Insight: Use DFT calculations to map electrostatic potential surfaces and predict regioselectivity. For example, B3LYP/6-31G* models can quantify substituent effects on charge distribution .
- Experimental Validation: Compare coupling yields for bromo- vs. chloro-derivatives under standardized Pd(PPh₃)₄ conditions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxy/amino protons (broad signals at δ 4–6 ppm). ¹⁹F NMR confirms fluorine presence (δ -110 to -120 ppm) .
- IR Spectroscopy: Detect O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected for C₇H₆FN₃O: 180.0535) .
Q. Table 2: Key NMR Peaks
| Group | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|
| 3-OH | 9.8 (s, 1H) | 155.2 |
| 5-NH₂ | 5.2 (br, 2H) | 118.5 |
| 4-F | – | 162.3 (d, J = 245 Hz) |
Advanced: How can contradictory biological activity data for indazole derivatives be resolved?
Answer:
Contradictions often arise from assay variability or substituent interactions. Mitigation strategies include:
- Standardized Assays: Replicate activities across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled conditions .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace 3-OH with OMe) to isolate pharmacological contributions .
- Meta-Analysis: Pool data from journals like Bioorganic Chemistry and Iranian Journal of Pharmaceutical Research to identify trends .
Basic: What are optimal purification strategies for this compound?
Answer:
- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate polar hydroxy/amino groups .
- Recrystallization: Employ ethanol/water mixtures (4:1 v/v) to exploit hydrogen bonding for high-purity crystals .
- HPLC: Apply C18 columns with 0.1% TFA in acetonitrile/water for analytical purity (>98%) .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions. Input SMILES: C1=CC2=C(C(=C1F)O)N(N=C2)N .
- Docking Studies: Autodock Vina can model interactions with kinase targets (e.g., CDK2 or JAK3) to prioritize in vitro testing .
Basic: How does the 3-hydroxy group affect solubility and formulation?
Answer:
The 3-OH group enhances water solubility via hydrogen bonding but may limit membrane permeability. Strategies include:
- Prodrug Synthesis: Acetylate the hydroxy group to improve lipophilicity .
- Co-solvents: Use DMSO/PEG400 mixtures (10:90) for in vivo studies .
Advanced: What regulatory considerations apply to this compound?
Answer:
While not listed in controlled substance acts (e.g., Wisconsin Stats 2021–22), structural analogs (e.g., indazole carboxamides) are regulated . Preemptively:
- Document Synthesis: Maintain detailed logs of precursors and reaction conditions.
- Legislative Monitoring: Track updates to the Uniform Controlled Substances Act for analog inclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
